molecular formula C29H36N4O8 B1662450 Nvp-sra880

Nvp-sra880

Cat. No.: B1662450
M. Wt: 568.6 g/mol
InChI Key: ACSWUHCQQFGYBZ-GIEJAJRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nvp-sra880 involves multiple steps, starting with the preparation of key intermediates. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors, with careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Nvp-sra880 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Mechanism of Action

Nvp-sra880 exerts its effects by selectively binding to the somatostatin receptor subtype 1 (sst1). This binding inhibits the receptor’s activity, leading to a modulation of downstream signaling pathways. The compound affects the release of endogenous somatostatin, which in turn influences various physiological processes, including hormone secretion and neurotransmission . The molecular targets and pathways involved include G protein-coupled receptor signaling and cyclic adenosine monophosphate (cAMP) modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity for the sst1 receptor, which makes it a valuable tool for studying the specific functions of this receptor subtype. Its ability to modulate endogenous somatostatin release and its potential therapeutic applications further distinguish it from other similar compounds .

Biological Activity

Nvp-Sra880, a selective non-peptide antagonist of the somatostatin sst(1) receptor, has garnered attention for its potential therapeutic applications and biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological characteristics, biological effects, and implications for future research.

Overview of Somatostatin and Its Receptors

Somatostatin (SRIF) is a cyclic peptide that plays a crucial role in inhibiting hormone secretion across various physiological systems. It acts through five distinct receptor subtypes (sst1-sst5), each mediating different biological responses. The sst(1) receptor is particularly significant due to its involvement in neuroendocrine regulation and potential implications in various neurological disorders .

Pharmacological Characterization of this compound

Binding Affinity and Selectivity

This compound was characterized in vitro using radioligand binding assays across multiple species, including humans, rats, and monkeys. The compound exhibits high affinity for sst(1) receptors with pK(d) values ranging from 7.8 to 8.6, indicating strong binding capabilities . Notably, it shows significantly lower affinity for other somatostatin receptor subtypes (pK(d) < 6.0), confirming its selectivity for sst(1) .

Mechanism of Action

This compound functions as a competitive antagonist at the sst(1) receptor, devoid of intrinsic activity. It has been shown to block somatotropin release inhibiting factor (SRIF)-induced inhibition of cAMP accumulation and GTPγS binding, indicating its role in modulating intracellular signaling pathways associated with somatostatin action . The antagonist's pK(B) values range from 7.5 to 7.7, further supporting its competitive antagonistic properties.

Biological Effects

Inhibition of Hormone Secretion

This compound's primary biological activity is the inhibition of hormone secretion mediated by the sst(1) receptor. This includes effects on growth hormone release and other endocrine functions. Research indicates that somatostatin receptors play a pivotal role in regulating hormones such as insulin and glucagon, suggesting that this compound could influence metabolic processes .

Neuroprotective Potential

Studies have explored the neuroprotective effects of this compound in models of neurodegeneration and seizure activity. By antagonizing sst(1) receptors, this compound may modulate excitatory neurotransmission and reduce neuronal excitability, potentially offering therapeutic benefits in conditions like epilepsy .

Case Studies & Research Findings

StudyObjectiveKey Findings
Hoyer et al., 2004Pharmacological characterizationEstablished binding affinity and competitive antagonism of this compound at sst(1) receptors .
Olias et al., 2004Neuroprotective effectsDemonstrated reduced seizure activity in animal models treated with this compound .
Sigma-Aldrich Technical DocumentBiological actions of somatostatinHighlighted the broad inhibitory effects on hormone secretion mediated by somatostatin receptors .

Properties

Molecular Formula

C29H36N4O8

Molecular Weight

568.6 g/mol

IUPAC Name

[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone;propanedioic acid

InChI

InChI=1S/C26H32N4O4.C3H4O4/c1-27-17-20(14-19-15-23-18(16-24(19)27)4-3-5-25(23)34-2)26(31)29-12-10-28(11-13-29)21-6-8-22(9-7-21)30(32)33;4-2(5)1-3(6)7/h3-9,19-20,24H,10-17H2,1-2H3;1H2,(H,4,5)(H,6,7)/t19-,20-,24-;/m1./s1

InChI Key

ACSWUHCQQFGYBZ-GIEJAJRFSA-N

SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

Canonical SMILES

CN1CC(CC2C1CC3=C(C2)C(=CC=C3)OC)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-].C(C(=O)O)C(=O)O

Synonyms

1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide
1,2,3,4,4a,5,10,10a-octahydro-6-methoxy-1-methylbenz(g)quinoline-3-carboxylic acid 4-(4-nitrophenyl)piperazine amide hydrogen malonate
SRA 880
SRA-880
SRA880

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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